molecular formula C16H15NO2S2 B1257260 (5Z)-3-ethyl-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-thiazolidin-4-one

(5Z)-3-ethyl-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-thiazolidin-4-one

Cat. No. B1257260
M. Wt: 317.4 g/mol
InChI Key: AAPHNFJLVIIBFG-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-5-[(2-methyl-2H-1-benzopyran-3-yl)methylidene]-2-sulfanylidene-4-thiazolidinone is a 1-benzopyran.

Scientific Research Applications

Synthesis and Medicinal Chemistry

(5Z)-3-ethyl-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-thiazolidin-4-one is a compound within the class of thiazolidinediones and chromenones, which are recognized for their versatile roles in medicinal chemistry and synthesis processes. Thiazolidinediones, including compounds similar to (5Z)-3-ethyl-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-thiazolidin-4-one, have been extensively studied for their diverse pharmacological activities. They offer ample opportunities for structural modification, making them attractive for medicinal chemists. These modifications typically involve altering the N-3 and the active methylene at C-5 positions of the 2,4-thiazolidinedione nucleus. Research highlights the development of novel 2,4-thiazolidinedione derivatives as potential antimicrobial, anticancer, and antidiabetic agents (Singh et al., 2022), (Makki, Abdel-Rahman, & Alharbi, 2019).

Chromenones, another significant component of the compound , are core structures in secondary metabolites and hold considerable pharmacological importance. Synthetic procedures for compounds like 6H-benzo[c]chromen-6-ones have been developed due to their limited availability from natural sources and their significance in pharmacology (Mazimba, 2016).

Biological and Pharmacological Potentials

The thiazolidinedione and chromenone components of (5Z)-3-ethyl-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-thiazolidin-4-one contribute significantly to its pharmacological potentials. The thiazolidin-4-one nucleus, found in similar compounds, is a prominent pharmacophore and is used in medicinal chemistry due to its broad range of biological activities. These activities include antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents in these molecules on their biological activity is also a subject of extensive research, making this class of compounds crucial for developing novel drug molecules against various diseases (Mech, Kurowska, & Trotsko, 2021).

properties

Molecular Formula

C16H15NO2S2

Molecular Weight

317.4 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H15NO2S2/c1-3-17-15(18)14(21-16(17)20)9-12-8-11-6-4-5-7-13(11)19-10(12)2/h4-10H,3H2,1-2H3/b14-9-

InChI Key

AAPHNFJLVIIBFG-ZROIWOOFSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC3=CC=CC=C3OC2C)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC3=CC=CC=C3OC2C)SC1=S

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-ethyl-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-3-ethyl-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-thiazolidin-4-one
Reactant of Route 3
(5Z)-3-ethyl-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-thiazolidin-4-one
Reactant of Route 4
(5Z)-3-ethyl-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-thiazolidin-4-one
Reactant of Route 5
(5Z)-3-ethyl-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-thiazolidin-4-one
Reactant of Route 6
(5Z)-3-ethyl-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-thiazolidin-4-one

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